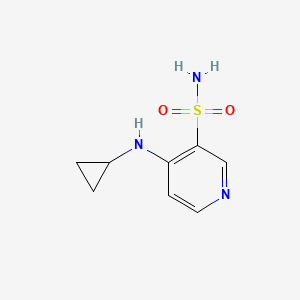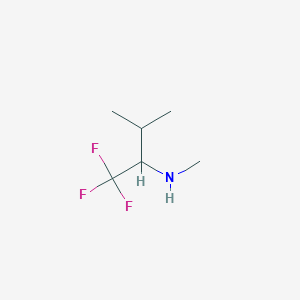
13-Bromo-2,6,10-trimethyltrideca-2,6,10-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Bromo-2,6,10-trimethyltrideca-2,6,10-triene is an organic compound with the molecular formula C16H27Br It is characterized by the presence of a bromine atom and three methyl groups attached to a tridecatriene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13-Bromo-2,6,10-trimethyltrideca-2,6,10-triene typically involves the bromination of a precursor molecule. One common method is the bromination of 2,6,10-trimethyltrideca-2,6,10-triene using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
13-Bromo-2,6,10-trimethyltrideca-2,6,10-triene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, using reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products Formed
Substitution Reactions: Formation of alcohols, amines, or other substituted derivatives.
Oxidation Reactions: Formation of alcohols, ketones, or carboxylic acids.
Reduction Reactions: Formation of the corresponding hydrocarbon.
Wissenschaftliche Forschungsanwendungen
13-Bromo-2,6,10-trimethyltrideca-2,6,10-triene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 13-Bromo-2,6,10-trimethyltrideca-2,6,10-triene depends on its specific application. In biological systems, it may interact with cellular components, such as proteins or nucleic acids, leading to various biochemical effects. The bromine atom can participate in electrophilic reactions, while the tridecatriene backbone can engage in hydrophobic interactions with lipid membranes or other hydrophobic regions of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
13-Chloro-2,6,10-trimethyltrideca-2,6,10-triene: Similar structure but with a chlorine atom instead of bromine.
13-Iodo-2,6,10-trimethyltrideca-2,6,10-triene: Similar structure but with an iodine atom instead of bromine.
2,6,10-Trimethyltrideca-2,6,10-triene: The parent compound without any halogen substitution.
Uniqueness
13-Bromo-2,6,10-trimethyltrideca-2,6,10-triene is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H27Br |
|---|---|
Molekulargewicht |
299.29 g/mol |
IUPAC-Name |
(6E,10E)-13-bromo-2,6,10-trimethyltrideca-2,6,10-triene |
InChI |
InChI=1S/C16H27Br/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17/h8,10,12H,5-7,9,11,13H2,1-4H3/b15-10+,16-12+ |
InChI-Schlüssel |
ZISCCZFUFBCDOO-NCZFFCEISA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CCBr)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCBr)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B15201120.png)
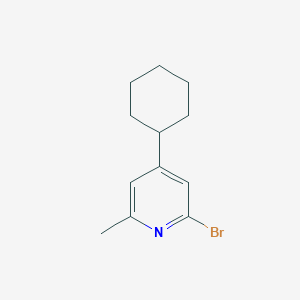
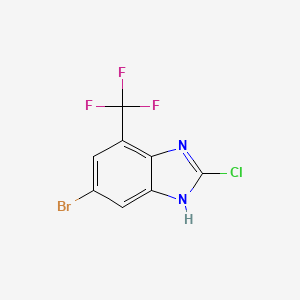
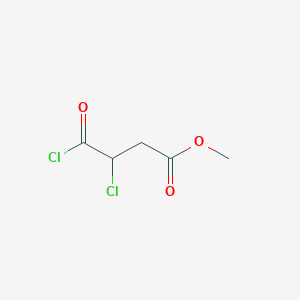
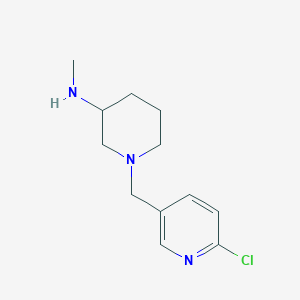
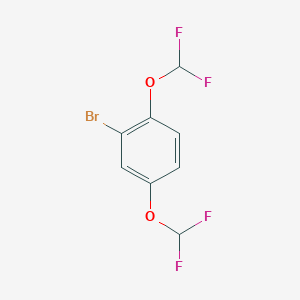
![3-(3-Methylphenyl)-5-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B15201176.png)
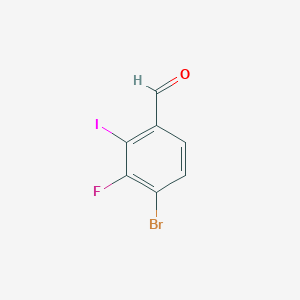
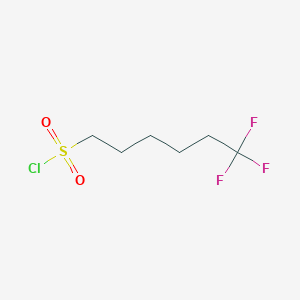
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol](/img/structure/B15201187.png)
![4-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B15201188.png)
